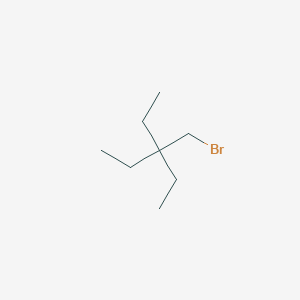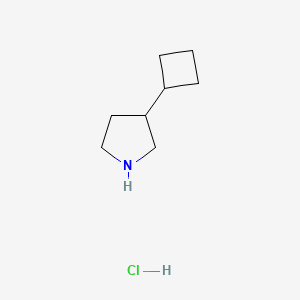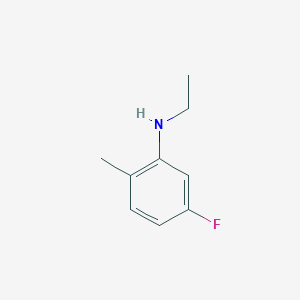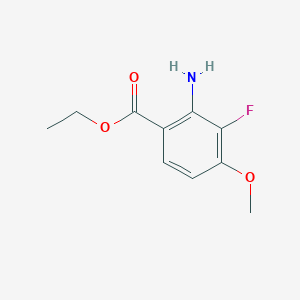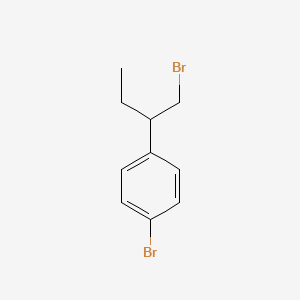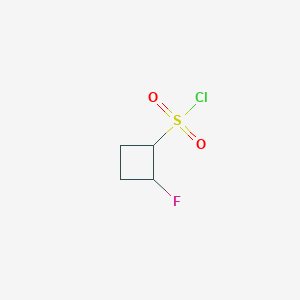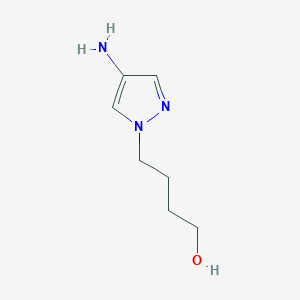
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C7H13N3O. It features a pyrazole ring substituted with an amino group and a butanol chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol typically involves the reaction of a pyrazole derivative with an appropriate butanol precursor. One common method involves the use of hydrazine derivatives and enaminones, catalyzed by iodine in the presence of Selectfluor . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrogenated pyrazole compounds, and various substituted derivatives depending on the reagents and conditions used .
科学研究应用
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to active sites and modulating the activity of these targets. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
相似化合物的比较
Similar Compounds
4-(1H-pyrazol-1-yl)butan-2-amine: Similar structure but with an amine group instead of an alcohol.
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Shorter carbon chain but similar functional groups.
4-(1H-imidazol-1-yl)phenol: Contains an imidazole ring instead of a pyrazole ring .
Uniqueness
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol is unique due to its specific combination of a pyrazole ring, amino group, and butanol chain. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC 名称 |
4-(4-aminopyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H13N3O/c8-7-5-9-10(6-7)3-1-2-4-11/h5-6,11H,1-4,8H2 |
InChI 键 |
OBSUEHAJQAHGEC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CCCCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


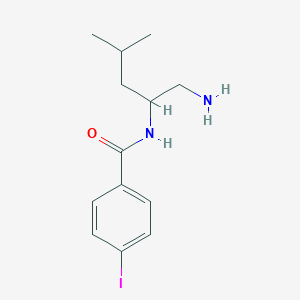

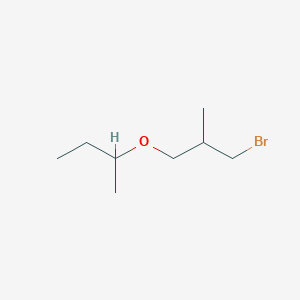
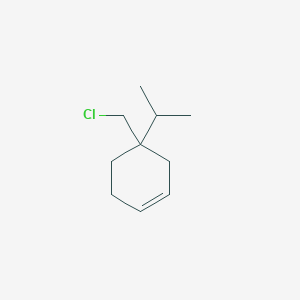
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13188548.png)
